

Application Notes and Protocols: Preparation of (+)-Atuveciclib Stock Solution in DMSO

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Compound of Interest		
Compound Name:	(+)-Atuveciclib	
Cat. No.:	B605681	Get Quote

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

(+)-Atuveciclib, also known as BAY 1143572, is a potent and highly selective inhibitor of the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of Cyclin-Dependent Kinase 9 (CDK9) and Cyclin T1 (CycT1)[1][2][3][4]. By inhibiting CDK9, (+)-Atuveciclib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is a critical step for the transcriptional elongation of many genes, including those that promote tumor growth[3][5]. This mechanism leads to the induction of apoptosis in cancer cells, making (+)-Atuveciclib a compound of significant interest in oncology research[3][5][6].

Accurate preparation of a **(+)-Atuveciclib** stock solution is crucial for ensuring the reproducibility and reliability of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of **(+)-Atuveciclib** stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

2. Physicochemical Properties and Solubility

A comprehensive understanding of the physical and chemical properties of **(+)-Atuveciclib** is essential for its proper handling and use in experiments.



Property	Value	Source(s)
Molecular Formula	C18H18FN5O2S	[7]
Molecular Weight	387.43 g/mol	[7][8]
Appearance	Solid	[9]
Solubility in DMSO	≥ 69 mg/mL (178.09 mM) to 128.5 mg/mL (331.67 mM)	[1][2][7][8][10]
Solubility in Water	Insoluble	[7][8]
Solubility in Ethanol	Insoluble	[7][8]
Storage (Solid)	-20°C for up to 3 years	[8]
Storage (Stock Solution in DMSO)	-20°C for 1 month or -80°C for up to 2 years	[2][8][10]

Note on Solubility: The reported solubility in DMSO can vary between batches. It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly reduce the solubility of the compound[2][8]. Sonication may be required to fully dissolve the compound[1].

3. Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of (+)-Atuveciclib in DMSO.

3.1. Materials

- (+)-Atuveciclib powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips



- · Vortex mixer
- (Optional) Sonicator

3.2. Safety Precautions

- Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling (+)-Atuveciclib and DMSO.
- Perform all weighing and dissolution steps in a chemical fume hood to avoid inhalation.
- Consult the Safety Data Sheet (SDS) for (+)-Atuveciclib for detailed safety information.

3.3. Procedure

3.3.1. Weighing the Compound:

- Tare a sterile, pre-weighed microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh the desired amount of (+)-Atuveciclib powder into the tube. To prepare 1 mL of a 10 mM stock solution, you will need 3.874 mg of (+)-Atuveciclib.

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight (g/mol) Mass (mg) = 10 mM x 0.001 L x 387.43 g/mol = 3.874 mg

3.3.2. Dissolution:

- Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed (+)-Atuveciclib. For a 10 mM stock solution, add 1 mL of DMSO.
- Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
- If the compound does not fully dissolve with vortexing, sonicate the solution for a few minutes until it becomes clear[1].
- Visually inspect the solution to ensure there are no visible particles.

3.4. Storage and Handling

Methodological & Application



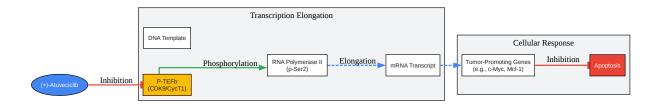


- For immediate use, the stock solution can be kept at room temperature for a short period.
- For short-term storage (up to 1 month), aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C[8][10].
- For long-term storage (up to 2 years), store the aliquots at -80°C[2][8].
- Crucially, avoid repeated freeze-thaw cycles, as this can lead to the degradation of the compound[2][7][8][10].

3.5. Preparation of Working Solutions

- Thaw a single aliquot of the stock solution at room temperature.
- Perform serial dilutions of the stock solution in the appropriate cell culture medium or experimental buffer to achieve the desired final working concentration.
- It is imperative to include a vehicle control in all experiments, which consists of the same final concentration of DMSO used in the treatment group, to account for any solvent-induced effects.
- 4. Mechanism of Action and Signaling Pathway
- (+)-Atuveciclib exerts its anti-cancer effects by selectively inhibiting the P-TEFb (CDK9/CycT1) complex[1][2][3][4]. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, a key event in transcriptional elongation[3][5]. The subsequent suppression of transcription of anti-apoptotic proteins and oncogenes leads to cell cycle arrest and apoptosis in cancer cells[5][6].





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Caption: Mechanism of action of (+)-Atuveciclib.

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